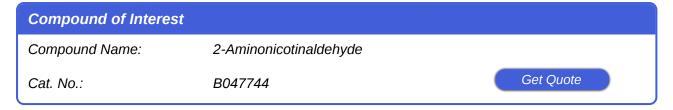


Spectroscopic Profile of 2-Aminopyridine-3-Carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2-aminopyridine-3-carboxaldehyde, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available spectroscopic data and outlines detailed experimental protocols to assist in the characterization and analysis of this molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption characteristics of 2-aminopyridine-3-carboxaldehyde are influenced by the solvent environment.

Table 1: UV-Vis Spectroscopic Data for 2-Aminopyridine-3-Carboxaldehyde

Solvent	λmax (nm)	Molar Absorptivity (ε) (L mol ⁻¹ cm ⁻¹)	Reference
Methanol	362, 402 (shoulder)	Not Reported	
General (Predicted)	220-250, 270-300	Not Reported	



Note: The predicted range is based on a similar compound, imidazole-2-carboxaldehyde, and may serve as a preliminary reference.

Experimental Protocol: UV-Vis Spectroscopy

A solution of 2-aminopyridine-3-carboxaldehyde is prepared in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration, typically in the range of 10^{-4} to 10^{-5} M. The UV-Vis spectrum is recorded using a double-beam spectrophotometer, scanning a wavelength range from approximately 200 to 800 nm.[1][2] A quartz cuvette with a 1 cm path length is commonly used. The solvent used for the sample preparation should also be used as the blank reference. The absorption maxima (λ max) and the corresponding absorbance values are recorded to calculate the molar absorptivity (ϵ) using the Beer-Lambert law.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopic Data for 2-Aminopyridine-3-Carboxaldehyde

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Reference
3442, 3300	N-H stretching (asymmetric and symmetric)	Strong	[3]
2850, 2750	C-H stretching (aldehyde)	Weak	[4]
1740-1720	C=O stretching (aldehyde)	Strong	[4]
1628	N-H scissoring	Medium	[3]
1600-1475	C=C stretching (aromatic)	Medium-Weak	[4]
1328	C-N stretching	Medium	[3]



Note: Some values are based on the parent compound 2-aminopyridine and general ranges for functional groups.

Experimental Protocol: FT-IR Spectroscopy

For solid-state analysis, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly on the ATR crystal. The FT-IR spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.[5] A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Table 3: ¹H NMR Spectroscopic Data for 2-Aminopyridine-3-Carboxaldehyde

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Reference
~9.8	S	-	СНО	Predicted
~8.2	dd	~4.5, ~2.0	H6	Predicted
~7.6	dd	~7.5, ~2.0	H4	Predicted
~6.8	dd	~7.5, ~4.5	H5	Predicted
~6.5	br s	-	NH ₂	Predicted

Note: The predicted values are based on the analysis of similar pyridine derivatives. Experimental data for the specific molecule is needed for confirmation.



¹³C NMR Spectroscopy

Table 4: ¹³C NMR Spectroscopic Data for 2-Aminopyridine-3-Carboxaldehyde

Chemical Shift (δ, ppm)	Assignment	Reference
~190	СНО	[6]
~160	C2	[6]
~152	C6	[6]
~138	C4	[6]
~118	C5	[6]
~115	C3	[6]

Note: The values are based on typical chemical shift ranges for substituted pyridines and aldehydes.

Experimental Protocol: NMR Spectroscopy

A sample of 2-aminopyridine-3-carboxaldehyde (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for calibration. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. Further two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Table 5: Mass Spectrometry Data for 2-Aminopyridine-3-Carboxaldehyde



m/z	Fragmentation	lon
122	Molecular Ion	[C ₆ H ₆ N ₂ O] ⁺
121	Loss of H•	[C ₆ H ₅ N ₂ O] ⁺
94	Loss of CO	[C5H6N2] ⁺
93	Loss of CHO•	[C5H5N2]+
66	Loss of HCN from m/z 93	[C ₄ H ₄ N] ⁺

Note: The fragmentation pattern is predicted based on the general fragmentation of aromatic aldehydes and pyridine derivatives.

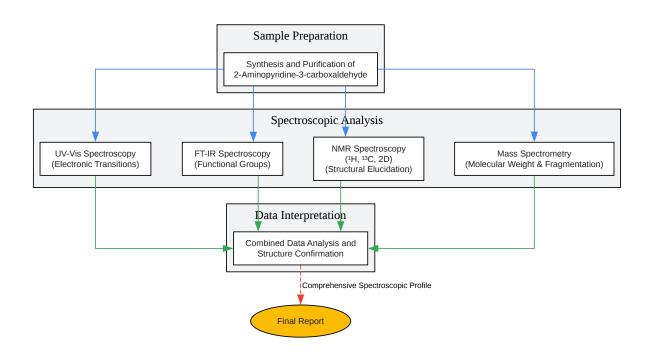
Experimental Protocol: Mass Spectrometry

The mass spectrum of 2-aminopyridine-3-carboxaldehyde can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, a small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons, leading to ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized by a high-voltage spray.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 2-aminopyridine-3-carboxaldehyde.





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